AP-III-a4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AP-III-a4,也称为ENOblock,是一种小分子烯醇化酶抑制剂。它是第一个非底物类似物烯醇化酶抑制剂,IC50值为0.576微摩尔。 烯醇化酶是糖酵解途径中的一种关键酶,其抑制对细胞代谢和癌症治疗具有重要意义 .

科学研究应用

AP-III-a4具有广泛的科学研究应用,包括:

癌症研究: this compound抑制烯醇化酶,烯醇化酶参与癌细胞代谢。

糖尿病研究: This compound已被研究用于其调节葡萄糖代谢和改善胰岛素敏感性的潜力,使其成为糖尿病治疗的有希望的候选药物.

神经退行性疾病: 烯醇化酶也与神经退行性疾病有关,this compound抑制烯醇化酶可能在阿尔茨海默病等疾病中具有治疗潜力.

作用机制

AP-III-a4通过直接与烯醇化酶结合并抑制其活性来发挥其作用。这种抑制破坏了糖酵解途径,导致细胞能量产生减少。 该化合物还通过下调AKT和Bcl-xL等参与细胞存活和增殖的蛋白质的表达来影响其他细胞过程 . 涉及的分子靶点和途径包括糖酵解酶和与细胞代谢和存活相关的信号通路 .

生化分析

Biochemical Properties

AP-III-a4 directly binds to enolase and inhibits its activity . It has an IC50 value of 0.576 μM . In HCT116 cells, this compound has been shown to induce cell death under hypoxic conditions and inhibit cancer cell migration and invasion by downregulating AKT and Bcl-xL expression .

Cellular Effects

This compound has been shown to induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells . In HCT116 cells, it induces cell death under hypoxic conditions and inhibits cancer cell migration and invasion .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to enolase and inhibition of its activity . This leads to a decrease in the expression of AKT and Bcl-xL, which are negative regulators of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to induce cell death in HCT116 cells under hypoxic conditions within 24 hours of treatment .

Dosage Effects in Animal Models

In a HCT116-xenotransplanted zebrafish tumor xenograft model, this compound at a dosage of 10 μM was shown to inhibit cancer cell migration and invasion .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the activity of enolase . This leads to a decrease in the expression of PEPCK, a key enzyme in gluconeogenesis .

准备方法

合成路线和反应条件

AP-III-a4的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以获得最终产物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,并采取严格的质量控制措施以确保一致性和纯度。 使用自动化反应器和连续流动系统可以提高生产过程的可扩展性 .

化学反应分析

反应类型

AP-III-a4经历各种化学反应,包括:

氧化: this compound可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可以将this compound转化为其还原形式。

取代: this compound可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂和亲电试剂进行取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺 .

相似化合物的比较

类似化合物

POMHEX: 另一种具有抗癌活性的烯醇化酶抑制剂。

Hex: 一种与烯醇化酶结合并抑制其活性的化合物。

D-(-)-3-磷酸甘油酸二钠: 一种用于代谢研究的烯醇化酶抑制剂。

迷迭香酸: 一种具有烯醇化酶抑制活性的天然化合物.

AP-III-a4的独特性

This compound在不作为底物类似物的情况下抑制烯醇化酶的能力是独一无二的。这种特性使它能够有效地破坏糖酵解途径并发挥其抗癌和代谢作用。 其高特异性和效力使其成为研究和潜在治疗应用的宝贵工具 .

属性

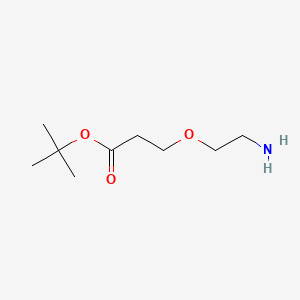

IUPAC Name |

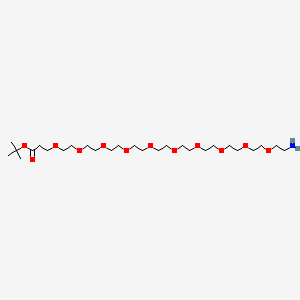

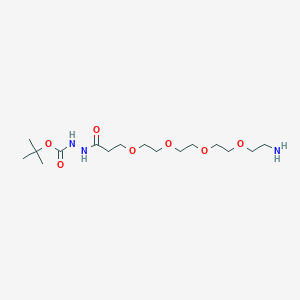

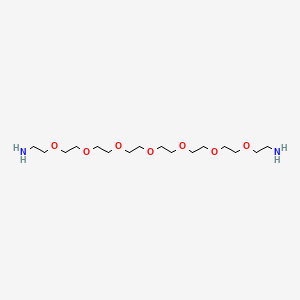

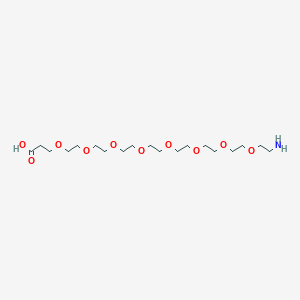

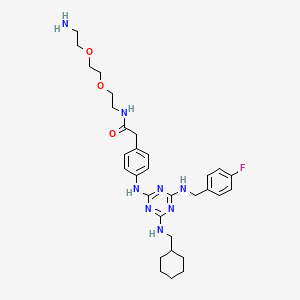

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVYITHKOHMLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

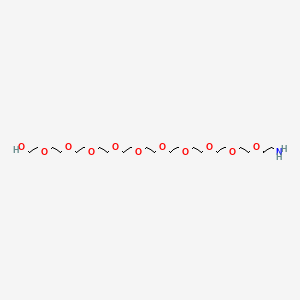

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43FN8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is AP-III-a4 and how does it interact with ENO1?

A1: this compound is a small molecule inhibitor of α-enolase (ENO1) enzymatic activity. While its precise mechanism of action requires further investigation, it likely binds to the active site of ENO1, hindering its ability to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition was shown to have downstream effects on the PI3K/AKT pathway, a crucial signaling cascade involved in cell growth and survival. []

Q2: The research mentions that B7-H3 regulates ENO1 activity. How does inhibiting ENO1 with this compound impact the effects of B7-H3 in lung cancer cells?

A2: The study by [] demonstrated that B7-H3, a protein often overexpressed in lung cancer, can promote cancer cell proliferation and migration partly by enhancing ENO1 activity. When researchers applied this compound to block ENO1 activity, the effects of B7-H3 on both PI3K/AKT pathway activation and lung cancer cell proliferation and migration were significantly diminished. This suggests that ENO1 activity is a key mediator of B7-H3's oncogenic effects in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。